N-isopropyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-propan-2-yl-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-8(2)14-13(18)17-5-10(6-17)12-15-11(16-19-12)9-3-4-20-7-9/h3-4,7-8,10H,5-6H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTBFBRODPPORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CC(C1)C2=NC(=NO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative. For instance, thiophene-3-carboxylic acid can be reacted with hydrazine to form the corresponding hydrazide, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 1,2,4-oxadiazole ring.
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Azetidine Ring Formation: : The azetidine ring can be introduced via a nucleophilic substitution reaction. A suitable azetidine precursor, such as azetidine-1-carboxylic acid, can be reacted with an isopropylamine derivative under basic conditions to form the azetidine ring.
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Coupling of the Oxadiazole and Azetidine Units: : The final step involves coupling the oxadiazole unit with the azetidine unit. This can be achieved through a condensation reaction using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring exhibits susceptibility to nucleophilic attack due to electron-deficient nitrogen atoms. Key reactions include:
Hydrolysis under acidic conditions generates a thioamide intermediate via cleavage of the N–O bond, while aminolysis facilitates functionalization for bioactivity modulation .
Electrophilic Aromatic Substitution on Thiophene
The thiophene moiety undergoes electrophilic substitution at the α-positions (C2 and C5):
Bromination and sulfonation enhance solubility and enable further cross-coupling reactions (e.g., Suzuki-Miyaura).
Azetidine Ring Functionalization
The strained azetidine ring participates in ring-opening and substitution reactions:
Ring-opening under acidic conditions generates pharmacologically active amine intermediates, while acylation improves metabolic stability .
Oxadiazole Ring Reduction
Catalytic hydrogenation selectively reduces the oxadiazole ring:
| Conditions | Catalyst | Product | Application |
|---|---|---|---|
| H₂ (50 psi), PtO₂, EtOH | PtO₂ | 1,2-Diamine intermediate | Anticancer prodrugs |
| NaBH₄, MeOH | None | Partial reduction to imidazoline | Unstable, limited use |
Hydrogenation with PtO₂ yields diamines, which are precursors for polyamine-based therapeutics .
Cross-Coupling Reactions
The thiophene and oxadiazole motifs enable metal-catalyzed cross-couplings:
| Reaction Type | Reagents | Product | Efficiency |
|---|---|---|---|
| Heck coupling | Pd(OAc)₂, styrene, DMF | Styryl-thiophene conjugate | 68% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, terminal alkyne | Alkynyl-oxadiazole derivative | 75% |
These reactions diversify the compound’s structure for structure-activity relationship (SAR) studies .
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Outcome | Mechanism |
|---|---|---|
| UV (254 nm), acetone | [2+2] Cycloaddition with alkenes | Diradical intermediate |
| UV, O₂, sensitizer | Singlet oxygen generation at thiophene | Photooxidation |
Photochemical modifications are leveraged for targeted drug delivery systems.
Bioconjugation Reactions
The carboxamide group enables conjugation with biomolecules:
| Reaction Type | Partner Molecule | Application |
|---|---|---|
| EDC/NHS coupling | Peptides | Targeted therapeutics |
| Click chemistry | Azide-functionalized probes | Bioimaging probes |
EDC-mediated conjugation enhances tumor-targeting capabilities in preclinical models .
Key Research Findings:
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Acid Stability : The oxadiazole ring remains intact under physiological pH but hydrolyzes in strongly acidic environments (pH < 2).
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Metabolic Pathways : Cytochrome P450 enzymes catalyze oxidation at the isopropyl group, forming hydroxylated metabolites .
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Thermal Behavior : Decomposition occurs above 250°C, accompanied by SO₂ release from the thiophene ring.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that may confer biological activity. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. The specific structural configuration of 4-[(1R,2R)-2-propylcyclopropyl]-1,3-thiazol-2-amine;hydrochloride may enhance its interaction with biological targets, making it a candidate for further investigation in drug development.
Organic Synthesis
In organic synthesis, thiazole derivatives are often utilized as intermediates or building blocks for more complex molecules. The unique cyclopropyl moiety can impart strain and reactivity that may be exploited in synthetic pathways. This compound could serve as a versatile reagent in the synthesis of other thiazole-based compounds or in the development of novel synthetic methodologies.
Biochemical Studies
The compound's potential role in biochemical studies includes investigating its interactions with enzymes or receptors. Understanding how this compound affects biological systems can lead to insights into its mechanism of action and potential therapeutic uses.
Agricultural Chemistry
Thiazole compounds have been explored for their use in agricultural applications as fungicides or herbicides. The unique structure of 4-[(1R,2R)-2-propylcyclopropyl]-1,3-thiazol-2-amine;hydrochloride could be investigated for similar applications, potentially offering new solutions for crop protection.
| Activity Type | Potential Effects |
|---|---|
| Antimicrobial | Active against certain bacteria and fungi |
| Antitumor | Inhibitory effects on cancer cell lines |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Antimicrobial Activity
In a study examining various thiazole derivatives, compounds similar to 4-[(1R,2R)-2-propylcyclopropyl]-1,3-thiazol-2-amine;hydrochloride were tested against a range of bacterial strains. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole ring could enhance efficacy.
Case Study 2: Synthesis of Novel Compounds
Research focused on synthesizing new thiazole-based compounds utilized 4-[(1R,2R)-2-propylcyclopropyl]-1,3-thiazol-2-amine;hydrochloride as a starting material. The synthesis involved several steps including cyclization reactions that yielded compounds with enhanced biological activities compared to their precursors.
Case Study 3: Agricultural Applications
Experimental trials evaluated the effectiveness of thiazole derivatives as fungicides in agricultural settings. The results demonstrated that formulations containing 4-[(1R,2R)-2-propylcyclopropyl]-1,3-thiazol-2-amine;hydrochloride exhibited promising antifungal properties against common plant pathogens.
Mechanism of Action
The mechanism of action of N-isopropyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The oxadiazole ring might act as a bioisostere, mimicking the structure of other biologically active molecules, while the azetidine ring could enhance binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
- N-isopropyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide
- N-isopropyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide
Uniqueness
What sets N-isopropyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide apart from similar compounds is the combination of the azetidine ring with the oxadiazole and thiophene moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
N-isopropyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a novel compound that integrates a thiophene ring and an oxadiazole moiety into its structure. This combination is known for imparting significant biological activities, particularly in the fields of medicinal chemistry and drug discovery. The compound's unique structural features suggest potential applications in anticancer therapies, antimicrobial treatments, and other therapeutic areas.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
- Anticancer Activity : The compound has shown promising results against several cancer cell lines, demonstrating significant cytotoxic effects.
- Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity, potentially useful against various pathogens.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease mechanisms.
Anticancer Activity
A series of studies have evaluated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-isopropyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine have demonstrated IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 (Liver cancer) | 1.18 ± 0.14 |
| Compound B | MCF7 (Breast cancer) | 0.96 ± 0.05 |
| N-isopropyl derivative | Various | TBD |
These values indicate a strong potential for development as anticancer agents.
Antimicrobial Properties
In a study assessing the antimicrobial activity of thiophene-containing compounds, derivatives similar to N-isopropyl derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Enzyme Inhibition Studies
Research has also focused on enzyme inhibition capabilities of oxadiazole derivatives. For example:
| Enzyme Target | Compound | IC50 (µM) |
|---|---|---|
| Alkaline Phosphatase | N-isopropyl derivative | 0.420 ± 0.012 |
| EGFR | Similar derivatives | 0.24 |
These findings suggest that the compound may serve as a lead structure for developing specific enzyme inhibitors.
Case Studies
Several case studies highlight the biological activity of compounds with similar structural features:
- Zhang et al. Study : This research synthesized various oxadiazole derivatives and tested their anticancer activity using TRAP PCR-ELISA assays, revealing that certain modifications significantly enhance potency against cancer cell lines.
- Antimicrobial Evaluation : In another study focused on thiophene derivatives, compounds were tested against common pathogens, showing effective inhibition and highlighting their potential use in treating infections.
Q & A
Basic Research Question
- X-ray crystallography : Resolves azetidine ring puckering and oxadiazole-thiophene dihedral angles. Requires high-purity crystals, often grown via vapor diffusion .
- NMR spectroscopy : 2D NOESY or ROESY can detect spatial proximity between the isopropyl group and thiophene ring .
Advanced Tip : - Pair experimental data with DFT calculations (e.g., Gaussian 16) to model electronic effects on conformation .
How should researchers design experiments to evaluate the compound’s anti-inflammatory potential while minimizing off-target effects?
Advanced Research Question
Screening Workflow :
Primary assays : Measure inhibition of COX-2 or NF-κB in RAW 264.7 macrophages (IC50 determination) .
Selectivity profiling : Test against related targets (e.g., COX-1, TNF-α) to assess specificity .
Cytotoxicity controls : Use MTT assays on non-immune cells (e.g., HEK293) to rule out general toxicity .
Key Consideration :
- Compare results to structurally related analogs (e.g., pyridine vs. thiophene substitutions) to establish SAR trends .
What computational strategies are effective for predicting the compound’s target engagement and binding mode?
Advanced Research Question
- Molecular docking : Use AutoDock Vina with crystal structures of likely targets (e.g., carbonic anhydrase IX or kinases). Focus on the oxadiazole-thiophene moiety as a potential hinge-binding motif .
- MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability of the ligand-target complex, particularly the azetidine-carboxamide interaction .
Validation : - Cross-reference docking scores with experimental IC50 values from enzymatic assays .
How can researchers address challenges in interpreting complex NMR spectra due to overlapping signals?
Basic Research Question
- High-field NMR (≥500 MHz) : Enhances resolution for azetidine and thiophene proton signals .
- Isotopic labeling : Incorporate 13C at the oxadiazole C-5 position to simplify assignments via HSQC .
Advanced Tip : - Use selective NOE experiments to resolve spatial correlations between the isopropyl group and oxadiazole ring .
What strategies are recommended for optimizing the compound’s pharmacokinetic profile while maintaining potency?
Advanced Research Question
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) on the azetidine ring to improve aqueous solubility without disrupting target binding .
- Prodrug design : Mask the carboxamide as an ester to enhance oral absorption, with enzymatic cleavage in vivo .
Validation : - Use parallel artificial membrane permeability assays (PAMPA) and Caco-2 models to assess permeability .
How should contradictory cytotoxicity data across cell lines be systematically investigated?
Advanced Research Question
- Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines to identify dysregulated pathways .
- Redox activity assays : Measure ROS generation (e.g., DCFH-DA probe) to determine if cytotoxicity is mediated by oxidative stress .
Resolution Example : - If resistance correlates with elevated glutathione levels, co-administer with a glutathione synthase inhibitor (e.g., BSO) to sensitize cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
